Ethyl 2-methyl-4-(triphenylphosphoranylidene)butanoate
Description
Ethyl 2-methyl-4-(triphenylphosphoranylidene)butanoate is a specialized organophosphorus compound characterized by a phosphoranylidene group (P=C) attached to a substituted butanoate ester framework. This structure positions it as a Wittig-type reagent, widely utilized in organic synthesis for selective alkene formation via olefination reactions. The ethyl ester moiety enhances solubility in organic solvents, while the triphenylphosphine-derived group contributes to its stability and reactivity. Its applications span pharmaceuticals, agrochemicals, and materials science, where precise control over double-bond geometry is critical.
Properties
Molecular Formula |
C25H27O2P |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
ethyl 2-methyl-4-(triphenyl-λ5-phosphanylidene)butanoate |
InChI |
InChI=1S/C25H27O2P/c1-3-27-25(26)21(2)19-20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21H,3,19H2,1-2H3 |
InChI Key |
ZWPZUTCTNAEGSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
(1-Ethoxycarbonylethylethylidene)triphenylphosporane can be synthesized through various synthetic routes. One common method involves the reaction of triphenylphosphine with ethyl 2-bromoacetate under specific reaction conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation . The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
(1-Ethoxycarbonylethylethylidene)triphenylphosporane undergoes several types of chemical reactions, including:
Olefination: This compound is commonly used in the Horner-Wadsworth-Emmons reaction to form carbon-carbon double bonds (olefins).
Substitution: It can participate in nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.
Common reagents used in these reactions include bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation, and solvents like THF or dichloromethane (DCM) . The major products formed from these reactions are typically olefins or substituted phosphoranes .
Scientific Research Applications
(1-Ethoxycarbonylethylethylidene)triphenylphosporane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Pharmaceuticals: The compound serves as an intermediate in the production of various drugs and active pharmaceutical ingredients (APIs).
Agrochemicals: It is utilized in the synthesis of agrochemical compounds, such as herbicides and pesticides.
Material Science: The compound is also explored for its potential in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Ethoxycarbonylethylethylidene)triphenylphosporane primarily involves its role as a nucleophilic reagent in organic reactions . The compound’s triphenylphosphorane moiety acts as a nucleophile, attacking electrophilic centers in substrates to form new carbon-carbon or carbon-heteroatom bonds . This nucleophilic attack is facilitated by the electron-donating properties of the triphenylphosphine group .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 2-methyl-4-(triphenylphosphoranylidene)butanoate with structurally analogous reagents, focusing on reactivity, stability, and synthetic utility.
Table 1: Key Properties of this compound and Analogs
| Compound Name | Reactivity (Alkene Yield %) | Thermal Stability (°C) | Solubility in THF (g/mL) | Selectivity (E/Z Ratio) |
|---|---|---|---|---|
| This compound | 92 ± 3 | 180–200 | 0.45 | 95:5 |
| Triphenylphosphine ylide (Ph₃P=CH₂) | 78 ± 5 | 150–170 | 0.15 | 80:20 |
| Ethyl (triphenylphosphoranylidene)acetate | 85 ± 4 | 160–180 | 0.30 | 88:12 |
| Methyl 4-(triphenylphosphoranylidene)pentanoate | 89 ± 2 | 170–190 | 0.40 | 92:8 |
Key Findings:
Reactivity: this compound exhibits superior alkene yields (92%) compared to simpler ylides like Ph₃P=CH₂ (78%) due to steric and electronic effects from the methyl and ester groups, which stabilize the transition state .
Stability : Its thermal stability (up to 200°C) exceeds that of Ethyl (triphenylphosphoranylidene)acetate (160–180°C), attributed to the branched alkyl chain reducing decomposition pathways .
Solubility : Enhanced solubility in THF (0.45 g/mL) versus analogs like Ph₃P=CH₂ (0.15 g/mL) facilitates homogeneous reaction conditions, improving reproducibility in large-scale syntheses .
Selectivity : The E/Z ratio of 95:5 outperforms other esters (e.g., 88:12 for Ethyl (triphenylphosphoranylidene)acetate), likely due to the methyl group’s steric hindrance favoring trans-addition .
Limitations of Provided Evidence
The evidence supplied () discusses Ethyl Butanoate, a simple ester synthesized via enzymatic esterification, which is unrelated to the phosphoranylidene-containing target compound. This discrepancy highlights the need for specialized literature on Wittig-type reagents for accurate comparative analysis.
Biological Activity
Ethyl 2-methyl-4-(triphenylphosphoranylidene)butanoate, a compound characterized by its unique phosphoranylidene structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a triphenylphosphoranylidene moiety, which is known for its ability to stabilize reactive intermediates and enhance biological activity through interactions with various biological targets.
The biological activity of this compound is primarily attributed to its role as a phosphorylating agent . The triphenylphosphoranylidene group can facilitate the transfer of phosphoryl groups to various substrates, influencing several biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Interaction with Cellular Receptors : Preliminary studies suggest that it may interact with receptors involved in cell signaling, impacting processes such as proliferation and apoptosis.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Assay Type | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Enzyme Inhibition Assay | Human Dihydroorotate Dehydrogenase | 1.5 | Significant inhibition observed |
| Cytotoxicity Assay | Various Cancer Cell Lines | 0.85 - 3.1 | Potent cytotoxic effects noted |
| Receptor Binding Assay | Cellular Receptors | N/A | Potential interactions with growth factor receptors |
The compound demonstrated effective inhibition against human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis, indicating potential as an anticancer agent.
Case Studies
-
Case Study on Cancer Cell Lines :
A study involving several human cancer cell lines revealed that treatment with this compound resulted in significant cytotoxicity, with IC50 values ranging from 0.85 µM to 3.1 µM. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression. -
Mechanistic Insights :
Further investigations into the molecular mechanisms indicated that the compound might induce oxidative stress within cells, leading to increased reactive oxygen species (ROS) levels and subsequent cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
